molecular formula C15H23N3S B1417773 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide CAS No. 1154914-67-6

4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide

Cat. No. B1417773
CAS RN: 1154914-67-6
M. Wt: 277.4 g/mol
InChI Key: CFEARSPMYBWDRI-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1154914-67-6. Its IUPAC name is N-(2-isopropylphenyl)-4-methyl-1-piperazinecarbothioamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Antiviral and Antimicrobial Activities : A study by Reddy et al. (2013) synthesized derivatives of this compound, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

  • Antimycobacterial Activity : Jallapally et al. (2014) reported that certain derivatives of this compound were potent antitubercular agents, with low toxicity profiles, against Mycobacterium tuberculosis (Jallapally et al., 2014).

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives and found them to have significant antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).

  • Antibacterial Activity : Babu et al. (2015) created derivatives with potential antimicrobial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).

  • Cardiotonic Agents : Nate et al. (1987) explored derivatives as new cardiotonic agents, finding that certain modifications in the phenylpiperazino moiety resulted in potent positive inotropic activity (Nate et al., 1987).

  • Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified piperazine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, which are important for various disease models (Thalji et al., 2013).

  • Antitumor Activity : Hakobyan et al. (2020) synthesized tertiary amino alcohols and their dihydrochlorides from piperazine derivatives, studying their effects on tumor DNA methylation (Hakobyan et al., 2020).

  • Anticancer Activity : Jiang et al. (2007) studied a compound closely related to 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide, TM-208, revealing its anticancer activity and metabolic pathways in rats (Jiang et al., 2007).

  • Platelet Antiaggregating Activity : Ranise et al. (1991) synthesized derivatives showing platelet antiaggregating activity, some even exhibiting moderate hypoglycemic activity (Ranise et al., 1991).

properties

IUPAC Name

4-methyl-N-(2-propan-2-ylphenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEARSPMYBWDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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